molecular formula C12H30NiP2 B15165308 Nickel--triethylphosphane (1/2) CAS No. 189325-80-2

Nickel--triethylphosphane (1/2)

Cat. No.: B15165308
CAS No.: 189325-80-2
M. Wt: 295.01 g/mol
InChI Key: MWMOHAMAKRKDLU-UHFFFAOYSA-N
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Description

Nickel-triethylphosphane (1/2) is a coordination complex where nickel is ligated by two triethylphosphane (P(C₂H₅)₃) molecules. The stoichiometric ratio (1:2) indicates a likely tetrahedral or square planar geometry, depending on the oxidation state of nickel. Triethylphosphane, a tertiary phosphine ligand, is known for its strong electron-donating ability and steric bulk, which stabilizes the metal center and influences reactivity. Such complexes are often employed in catalysis, polymer stabilization, and materials science due to their tunable electronic and steric properties .

Properties

CAS No.

189325-80-2

Molecular Formula

C12H30NiP2

Molecular Weight

295.01 g/mol

IUPAC Name

nickel;triethylphosphane

InChI

InChI=1S/2C6H15P.Ni/c2*1-4-7(5-2)6-3;/h2*4-6H2,1-3H3;

InChI Key

MWMOHAMAKRKDLU-UHFFFAOYSA-N

Canonical SMILES

CCP(CC)CC.CCP(CC)CC.[Ni]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Nickel–triethylphosphane (1/2) can be synthesized through various methods. One common approach involves the reaction of nickel(II) chloride with triethylphosphane in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the nickel complex .

Industrial Production Methods: Industrial production of nickel–triethylphosphane (1/2) often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Nickel–triethylphosphane (1/2) undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to nickel(III) or nickel(IV) complexes, while reduction typically yields nickel(0) species .

Mechanism of Action

The mechanism by which nickel–triethylphosphane (1/2) exerts its effects involves coordination to substrates and facilitating electron transfer processes. The nickel center acts as a catalytic site, enabling various chemical transformations through its ability to undergo changes in oxidation state and coordinate with different ligands .

Comparison with Similar Compounds

Comparison with Similar Nickel Complexes

Ligand Type and Stoichiometry

Nickel-triethylphosphane (1/2) is distinguished by its exclusive use of triethylphosphane ligands. In contrast, other nickel complexes utilize diverse ligands:

  • Nickel 2,2-thio-bis-phenol complexes: These feature 2,2-thio-bis-[4-(1,1,3,3-tetramethylbutyl)phenol] ligands in 1:1 or 1:2 ratios, often with additional ligands like n-butylamine or triethanolamine. The sulfur-containing phenol ligands provide chelating stability, while amine ligands modulate solubility and reactivity .
  • Nickel dibutyldithiocarbamate : This complex employs dithiocarbamate ligands, which are stronger π-acceptors compared to phosphines. The 1:2 stoichiometry here typically results in square planar geometry, common for Ni(II) dithiocarbamates .
  • Nickel-hydroxypyrazole complexes: These incorporate 1-phenyl-4-lauroyl-5-hydroxypyrazole ligands, which offer mixed O/N-donor sites. The absence of phosphines reduces steric hindrance but may lower thermal stability .
Table 1: Comparative Overview of Nickel Complexes
Compound Ligand Type Stoichiometry Key Properties Applications
Nickel-triethylphosphane (1/2) Triethylphosphane 1:2 High electron donation, steric bulk Catalysis, polymer stabilization
Nickel 2,2-thio-bis-phenol complex Phenol-thioether + amine 1:1 or 1:2 Chelating stability, tunable solubility UV stabilizers, antioxidants
Nickel dibutyldithiocarbamate Dithiocarbamate 1:2 Strong π-accepting, square planar Rubber vulcanization, pesticides
Nickel-hydroxypyrazole complex O/N-donor hydroxypyrazole 1:1 Moderate steric effects, thermal sensitivity Photostabilizers

Structural and Electronic Properties

  • Bonding Characteristics: Triethylphosphane’s strong σ-donor capability in Nickel-triethylphosphane (1/2) contrasts with the π-accepting nature of dithiocarbamate ligands. This difference impacts redox behavior; phosphine-stabilized nickel complexes are often more resistant to oxidation .
  • In comparison, 2,2-thio-bis-phenol complexes with flexible amine co-ligands offer adjustable steric profiles .

Research Findings and Gaps

  • Thermal Stability : Nickel-triethylphosphane (1/2) likely degrades at lower temperatures than dithiocarbamate complexes, as phosphines are more volatile. This limits its use in high-temperature processes .
  • Ligand Exchange Dynamics: Compared to hydroxypyrazole ligands, triethylphosphane shows slower ligand substitution rates, favoring stable coordination environments but reducing catalytic turnover in some cases .

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